N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide

Description

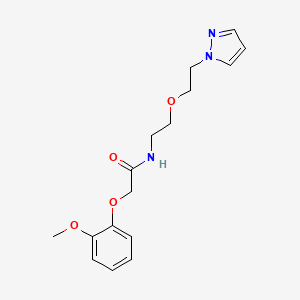

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a pyrazole ring linked via an ethoxyethyl chain to an acetamide core, with a 2-methoxyphenoxy substituent. The pyrazole moiety is known for its role in herbicidal activity (e.g., metazachlor ), while the methoxyphenoxy group may enhance binding affinity in biological systems .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-21-14-5-2-3-6-15(14)23-13-16(20)17-8-11-22-12-10-19-9-4-7-18-19/h2-7,9H,8,10-13H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEQJCDZNDNWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCOCCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Substituents

The table below highlights key structural differences and similarities between the target compound and related acetamides:

Functional Group Impact on Activity

- Pyrazole Ring : Present in the target compound and metazachlor, this group is critical for herbicidal activity by interfering with fatty acid elongation in plants . The absence of pyrazole in KL-11743 shifts its application to anticancer research via quinazoline targeting .

- Ethoxyethyl Chain: Unique to the target compound, this chain may improve solubility and bioavailability compared to shorter-chain analogs like metazachlor. shows similar ethoxy-based chains influence molecular conformation in monolayer studies .

- Methoxyphenoxy Group: The 2-methoxy substitution on the phenoxy ring differentiates the target from compounds with chloro (metazachlor) or diazenyl () groups.

Pharmacological and Agrochemical Profiles

- Herbicidal Potential: The structural resemblance to metazachlor suggests the target compound may act as a herbicide by inhibiting acetyl-CoA carboxylase (ACCase) or cellulose biosynthesis. However, the ethoxyethyl chain could reduce volatility compared to chloro-substituted analogs .

- Pharmacological Activity: Phenoxy acetamides in exhibit anti-inflammatory and analgesic properties. The target’s methoxyphenoxy group may confer similar effects, though specific data are absent .

- Toxicity: Compounds like 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide () show acute oral toxicity (Category 4) and respiratory irritation, suggesting the need for similar safety evaluations for the target compound .

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide, and how is reaction progress monitored?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

- Coupling a pyrazole-containing ethoxyethyl intermediate with a methoxyphenoxy acetic acid derivative under basic conditions.

- Monitoring reaction progress via Thin-Layer Chromatography (TLC) to track intermediate formation.

- Final purification using column chromatography.

Reaction intermediates and products are confirmed using ¹H/¹³C NMR (e.g., δ 3.8 ppm for methoxy protons, δ 7.3–7.5 ppm for aromatic protons) and Mass Spectrometry (MS) for molecular weight validation .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups (e.g., methoxy protons at δ ~3.8 ppm, pyrazole protons at δ ~7.5–8.0 ppm) and confirm regiochemistry .

- Infrared Spectroscopy (IR): Detects carbonyl (C=O stretch at ~1660–1680 cm⁻¹) and ether (C-O-C at ~1200 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₄N₃O₄: 370.1764) .

Q. What are the solubility properties of this compound, and how do they influence formulation for biological assays?

- The compound exhibits moderate solubility in DMSO and ethanol due to hydrophobic moieties (methoxyphenoxy, pyrazole).

- For in vitro studies, prepare stock solutions in DMSO (<1% v/v in final assays) to avoid solvent toxicity. Precipitation in aqueous buffers may require sonication or co-solvents like PEG-400 .

Advanced Research Questions

Q. How can researchers optimize the biological activity of this compound through structural modifications?

Q. How should discrepancies in biological activity data across studies be addressed?

- Orthogonal Assays: Confirm kinase inhibition (IC₅₀) using both radiometric (³³P-ATP) and fluorescence-based assays to rule out assay-specific artifacts .

- Experimental Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) and validate cell viability via MTT and ATP-based luminescence assays .

- Batch-to-Batch Variability: Re-synthesize the compound and confirm purity (>95% via HPLC) to exclude impurities as confounding factors .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

- In Vitro:

- Kinase inhibition panels (e.g., EGFR, VEGFR) to identify primary targets.

- Cancer cell lines (e.g., HCT-116, MCF-7) for antiproliferative activity (EC₅₀).

- In Vivo:

Q. How do the electronic properties of the methoxyphenoxy group influence reactivity in downstream derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.